5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol
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Overview
Description
5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of the compound “5-Mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is the Jack Bean Urease enzyme . This enzyme plays a crucial role in the hydrolysis of urea, a process that is essential for nitrogen metabolism in many organisms.
Mode of Action
The compound interacts with the Jack Bean Urease enzyme through a non-competitive mechanism This binding changes the conformation of the enzyme, reducing its activity and thus inhibiting the hydrolysis of urea .
Biochemical Pathways
The inhibition of the Jack Bean Urease enzyme affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. The inhibition of the enzyme can lead to an accumulation of urea and a decrease in the production of ammonia and other downstream products .
Result of Action
The primary result of the compound’s action is the inhibition of the Jack Bean Urease enzyme . This leads to a decrease in the hydrolysis of urea, affecting nitrogen metabolism. The compound also has free radical scavenging properties, suggesting that it may have additional effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of a hydrazine derivative with a suitable thiol and an aldehyde or ketone. One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols or amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
4,5-disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share a similar triazole ring structure and have been studied for their antimicrobial and antifungal activities.
N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides: These compounds are similar in structure and have been investigated for their urease inhibition and free radical scavenging properties.
Uniqueness
5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNUVNCFDNFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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